6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a pyrimidine ring, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a cyclopropylamine and a trimethoxyphenyl carboxylic acid derivative under specific conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidines or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been studied for its potential biological activities, including its role as a microtubule-disrupting agent in cancer cells.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)imidazothiadiazole: This compound shares a similar structure but has a different heterocyclic ring system.
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide: This compound has a pyridine ring instead of a pyrimidine ring.
Uniqueness: 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-6-11(7-15(23-2)16(14)24-3)20-17(21)13-8-12(10-4-5-10)18-9-19-13/h6-10H,4-5H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZMJBRTLFJWNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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